molecular formula C9H14O2 B14665670 tert-Butyl 2-methylidenebut-3-enoate CAS No. 44985-61-7

tert-Butyl 2-methylidenebut-3-enoate

Cat. No.: B14665670
CAS No.: 44985-61-7
M. Wt: 154.21 g/mol
InChI Key: YHFATJYBSKDTFY-UHFFFAOYSA-N
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Description

tert-Butyl 2-methylidenebut-3-enoate is an organic compound with the molecular formula C9H16O2. It is a derivative of butenoate, featuring a tert-butyl group and a methylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the reaction of 1-buten-4-ol with acetic acid or anhydride under acidic conditions. The reaction requires an appropriate temperature and time to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methylidenebut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylidene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl 2-methylidenebut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-methylidenebut-3-enoate exerts its effects involves its interaction with various molecular targets. The compound can form enolate ions, which participate in nucleophilic attacks on electrophilic centers. This reactivity is crucial in many of its chemical transformations .

Comparison with Similar Compounds

  • tert-Butyl but-3-enoate
  • tert-Butyl 3-butenoate
  • tert-Butyl isocyanide

Comparison: tert-Butyl 2-methylidenebut-3-enoate is unique due to the presence of both a tert-butyl group and a methylidene group, which confer distinct reactivity patterns.

Properties

CAS No.

44985-61-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

tert-butyl 2-methylidenebut-3-enoate

InChI

InChI=1S/C9H14O2/c1-6-7(2)8(10)11-9(3,4)5/h6H,1-2H2,3-5H3

InChI Key

YHFATJYBSKDTFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C=C

Origin of Product

United States

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